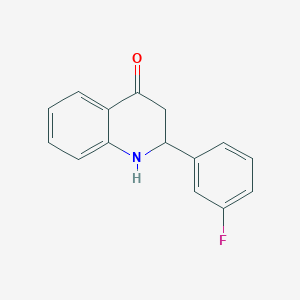
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorine atom on the phenyl ring and a dihydroquinolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 3-fluoroaniline and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
類似化合物との比較
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one: The fluorine atom is positioned differently, affecting its reactivity and applications.
2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Substitution of fluorine with chlorine alters its chemical behavior.
Uniqueness
2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and potential applications. The fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in various fields of research.
特性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)14-9-15(18)12-6-1-2-7-13(12)17-14/h1-8,14,17H,9H2 |
InChIキー |
OFMYHGKRXHMROV-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)

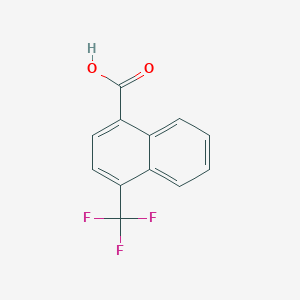

![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
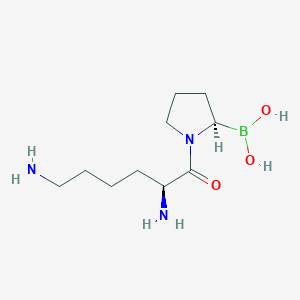
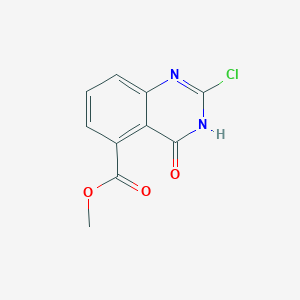

![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)
![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)

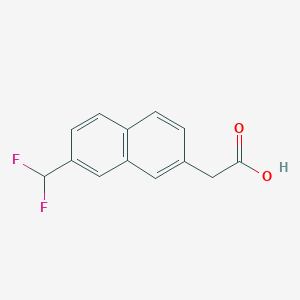
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)
